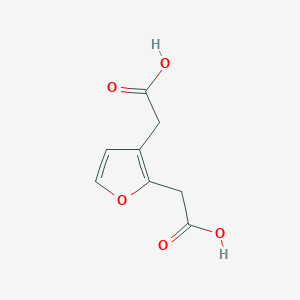
2,3-Di(carboxymethyl)furan
カタログ番号 B8423954
分子量: 184.15 g/mol
InChIキー: PRHASJYKVJYGEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07718647B2
Procedure details


A solution of the product from step b.) (10.9 g, 64 mmol) in decalin (193 ml) was treated with trimethylorthoacetate (48.2 ml, 384 mmol) and hexanoic acid (2.0 ml). Next, the reaction mixture was fitted with a Vigreaux column and heated to 180° C. for 18 hours. Additional hexanoic acid (3×1.5 ml) aliquots of hexanoic acid were added every 2 hours for the first 6 hours of reaction time. Next, the reaction was cooled to 22° C. and extracted with MeOH providing 27 g of a crude mixture of the diester and decalin. This mixture was dissolved in MeOH (250 ml), cooled to 0° C., and treated with 2 M NaOH (150 ml). After 12 hours, the solvent was evaporated and the residue was taken up in 2 N NaOH (100 ml) and washed with ether (2×150 ml). The basic layer was acidified with 4 M HCl to pH 1 and back extracted with EtOAc (4×100 ml). The organic layer was washed with brine, dried (MgSO4) and concentrated providing 6.4 g (54%) of the above subtitle compound.



Name
trimethylorthoacetate
Quantity
48.2 mL
Type
reactant
Reaction Step Three



Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6](O)[C:7]([OH:9])=[O:8].C[C:12](C)(C)[C:13]([O-])([O-:15])[O-:14].C(O)(=O)CCCCC>C1C2C(CCCC2)CCC1>[C:13]([CH2:12][C:3]1[CH:4]=[CH:5][O:1][C:2]=1[CH2:6][C:7]([OH:9])=[O:8])([OH:15])=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C(C(=O)O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)O
|
Step Three
|
Name
|
trimethylorthoacetate
|
|
Quantity
|
48.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C([O-])([O-])[O-])(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
193 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCC2CCCCC12
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Next, the reaction mixture was fitted with a Vigreaux column
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Next, the reaction was cooled to 22° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with MeOH providing 27 g of a crude
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixture of the diester and decalin
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This mixture was dissolved in MeOH (250 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 2 M NaOH (150 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether (2×150 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
back extracted with EtOAc (4×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)CC1=C(OC=C1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.4 g | |
| YIELD: PERCENTYIELD | 54% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
